molecular formula C11H16ClN3O3 B2898789 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride CAS No. 1261230-71-0

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Cat. No.: B2898789
CAS No.: 1261230-71-0
M. Wt: 273.72
InChI Key: PTTCTCLZICZXNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride involves several steps. One common method includes the nitration of 2-(piperidin-4-ylmethoxy)pyridine, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid . Industrial production methods may involve large-scale nitration and purification processes to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrogenation: The compound can be hydrogenated to form the corresponding amine derivative.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-nitro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c15-14(16)10-2-1-5-13-11(10)17-8-9-3-6-12-7-4-9;/h1-2,5,9,12H,3-4,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTCTCLZICZXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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